molecular formula C6H4ClN3 B1276490 5-Chloro-3H-imidazo[4,5-b]pyridine CAS No. 52090-89-8

5-Chloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B1276490
CAS No.: 52090-89-8
M. Wt: 153.57 g/mol
InChI Key: UWUBPQVLQOHMKF-UHFFFAOYSA-N
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Description

5-Chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the imidazo[4,5-b]pyridine core enhances its chemical reactivity and potential for derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of 2-chloro-3-nitropyridine, followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate undergoes cyclization in the presence of carboxylic acid derivatives, such as acetic anhydride, to form the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon or Raney nickel are commonly used in the reduction steps to ensure efficient conversion of intermediates .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further explored for their biological activities .

Scientific Research Applications

5-Chloro-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for derivatization. This makes it a valuable scaffold in the design of new compounds with desired biological activities .

Properties

IUPAC Name

5-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUBPQVLQOHMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419923
Record name 5-Chloro-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-89-8
Record name 5-Chloro-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3H-imidazo[4,5-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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